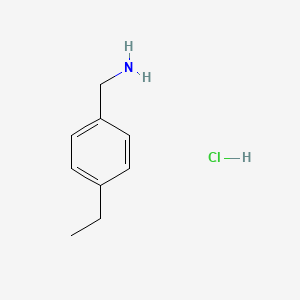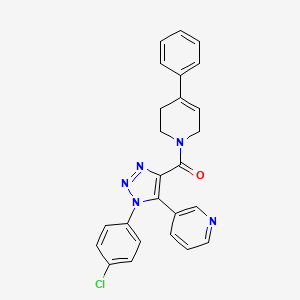![molecular formula C35H28N2O5 B2514304 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide CAS No. 442534-35-2](/img/structure/B2514304.png)
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide is a complex organic compound. This benzamide derivative is characterized by its intricate structure, incorporating an isoquinolinone core, a methoxy group, and a phenoxyphenyl moiety. The combination of these functional groups and structural elements lends itself to a variety of chemical and biological applications.
Applications De Recherche Scientifique
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide has wide-ranging applications:
Chemistry: : As a building block for synthesizing more complex molecules, especially in medicinal chemistry.
Biology: : Potential inhibitor of specific enzymes, interacting with proteins involved in metabolic pathways.
Medicine: : Exploring its use as an anti-cancer agent due to its interaction with DNA.
Industry: : Utilized in the development of new materials with specific electronic and mechanical properties.
Mécanisme D'action
This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . Some derivatives of this system have been synthesized and exhibit high chemosensor selectivity in the determination of anions . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide typically involves several steps:
Formation of the isoquinolinone core: : Starting with 1,2-dihydroisoquinoline, the compound undergoes oxidation to form isoquinolinone.
Coupling with 3-methoxybenzoic acid: : This step involves the formation of an amide bond using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Introduction of the phenoxyphenyl group: : This is achieved through a nucleophilic substitution reaction with 4-phenoxyphenylamine.
Industrial Production Methods
Industrial production of this compound scales up these synthetic routes, often using continuous flow reactions to ensure consistency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The isoquinolinone core can be oxidized, altering its electronic properties.
Reduction: : Reductive reactions can modify the functional groups attached to the core structure.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the benzamide or phenoxyphenyl moieties.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, CrO₃.
Reducing agents: : LiAlH₄, NaBH₄.
Coupling agents: : EDCI, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
Oxidation products: : Isoquinolinone derivatives with modified electronic properties.
Reduction products: : Simplified compounds with reduced functional groups.
Substitution products: : Diversified molecules with altered functional groups enhancing versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-benzoyl-1-methylindol-3-yl)acetamide: : Similar core structure but different functional groups.
4-(4-phenoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)butanoic acid: : Shares the isoquinolinone core but differs in the side chains.
Uniqueness
What sets N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide apart is its unique combination of functional groups, allowing for versatile applications and specific interactions in both biological and chemical contexts.
That's a lot to unpack! What more can I find for you?
Propriétés
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-methoxy-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N2O5/c1-41-29-14-5-11-25(23-29)33(38)36(26-17-19-28(20-18-26)42-27-12-3-2-4-13-27)21-8-22-37-34(39)30-15-6-9-24-10-7-16-31(32(24)30)35(37)40/h2-7,9-20,23H,8,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXRVFVKVUJRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
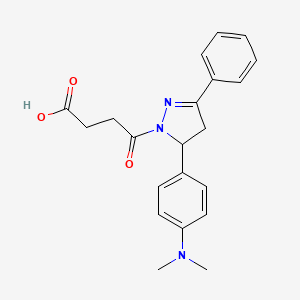

![4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2514223.png)
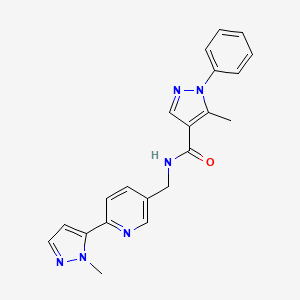
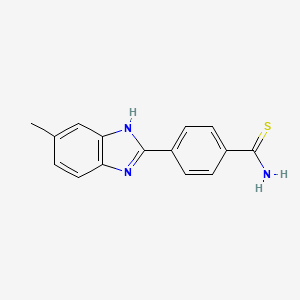
![N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE](/img/structure/B2514228.png)
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)
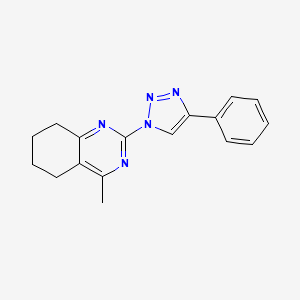
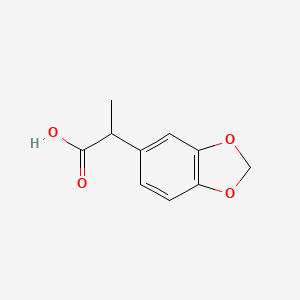
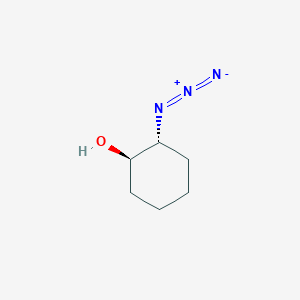

![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)
